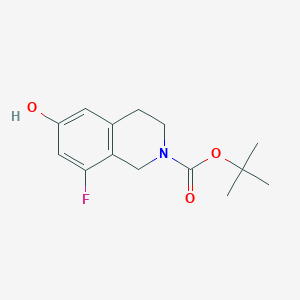
Tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a chemical compound with the CAS Number: 1868105-63-8 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydroisoquinoline core with a tert-butyl carboxylate group, a fluoro group, and a hydroxy group . The InChI Code is 1S/C14H18FNO3/c1-14(2,3)19-13(18)16-5-4-9-6-10(17)7-12(15)11(9)8-16/h6-7,17H,4-5,8H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.3 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Corrosion Inhibition
Tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has not been directly studied; however, research on similar compounds like 8-hydroxyquinoline derivatives reveals their potential in corrosion inhibition. For example, new organic compounds based on 8-hydroxyquinoline, such as tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, have been synthesized and evaluated as corrosion inhibitors for carbon steel in hydrochloric acid solutions. These compounds show mixed-type inhibition properties and adhere to the carbon steel surface following Langmuir adsorption isotherm. Theoretical studies, including DFT calculations and Monte Carlo simulations, have helped establish a relationship between molecular structure and inhibition efficiency, suggesting a similar potential for tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate in corrosion protection applications (Faydy et al., 2019).
Synthetic Utility
This compound belongs to a class of tetrahydroisoquinoline derivatives that have been utilized in various synthetic applications. For instance, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been used as a novel tert-butoxycarbonylation reagent for acidic proton-containing substrates. This reagent enables chemoselective reactions under mild conditions without the need for a base, suggesting that tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate might also have utility in synthetic chemistry for the modification of bioactive molecules or the construction of complex molecular architectures (Saito et al., 2006).
Antitumor Studies
Derivatives of tetrahydroisoquinoline, such as 4H-chromene-2-carboxylic acid esters, have been explored for their antitumor properties. Synthesis of these derivatives, including key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, has been carried out for structure-activity relationship studies of antitumor antibiotics among tetrahydroisoquinoline natural products. These findings highlight the potential of tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate in the development of new antitumor agents through its incorporation into structurally related compounds (Li et al., 2013).
Pharmaceutical Research
While direct applications of tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate in pharmaceutical research are not available, related fluoroquinolones and tetrahydroisoquinolines have been synthesized and tested for various biological activities. For example, new fluoroquinolones with modifications at the C-7 position and an alkyl group at N-1 have shown significant activity against Mycobacterium tuberculosis strains resistant to traditional fluoroquinolones. This suggests the potential of structurally related compounds, like tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, in the development of new antimicrobial agents (Guerrini et al., 2013).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Future Directions
properties
IUPAC Name |
tert-butyl 8-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-5-4-9-6-10(17)7-12(15)11(9)8-16/h6-7,17H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWRHRHYVOSLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 8-fluoro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
CAS RN |
1868105-63-8 |
Source


|
| Record name | tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2723745.png)
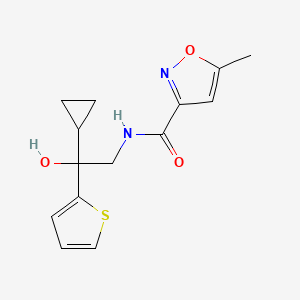
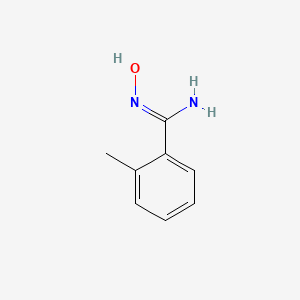
![Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2723751.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide](/img/structure/B2723752.png)
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2723753.png)
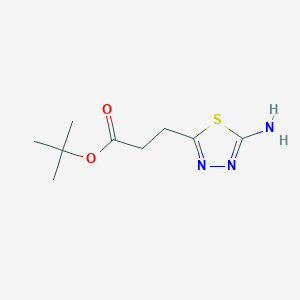
![3-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B2723756.png)
![1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2723758.png)
![3-Ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2723759.png)
![5-(Cyclopentylmethyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2723762.png)
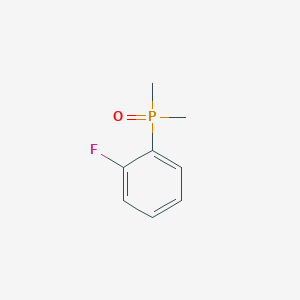
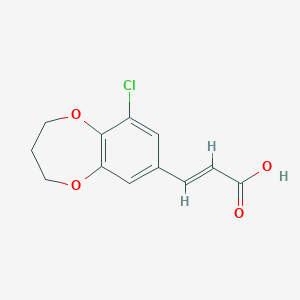
![[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2723767.png)